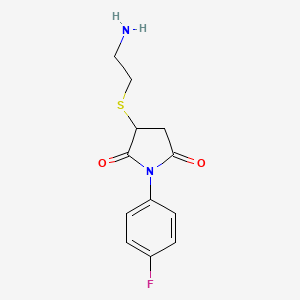

3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

CAS No.: 400063-27-6

Cat. No.: VC1997475

Molecular Formula: C12H13FN2O2S

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400063-27-6 |

|---|---|

| Molecular Formula | C12H13FN2O2S |

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | 3-(2-aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C12H13FN2O2S/c13-8-1-3-9(4-2-8)15-11(16)7-10(12(15)17)18-6-5-14/h1-4,10H,5-7,14H2 |

| Standard InChI Key | UOOBWGLMALEZNL-UHFFFAOYSA-N |

| SMILES | C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SCCN |

| Canonical SMILES | C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SCCN |

Introduction

Chemical Structure and Properties

Molecular Composition

3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is characterized by a pyrrolidine core structure with specific substituents that contribute to its biological activity profile. The compound features a 4-fluorophenyl group and an aminoethyl sulfanyl moiety as key structural components. The molecular structure is defined by the following properties:

| Property | Value |

|---|---|

| CAS Number | 400063-27-6 |

| Molecular Formula | C12H13FN2O2S |

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | 3-(2-aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |

The compound exists in various forms, including its hydrochloride salt form (CAS No. 1048649-31-5) with a molecular formula of C12H14ClFN2O2S and a molecular weight of 304.77 g/mol. The hydrochloride salt form is commonly used to enhance solubility and stability in aqueous solutions, which is particularly valuable for pharmaceutical applications and research purposes.

Structural Features

The structural features of 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione include:

-

A pyrrolidine-2,5-dione core (succinimide structure)

-

A 4-fluorophenyl group attached to the nitrogen of the pyrrolidine ring

-

An aminoethyl sulfanyl side chain at position 3 of the pyrrolidine ring

These structural elements contribute to the compound's unique chemical reactivity and biological activity profile. The pyrrolidine-2,5-dione core provides a rigid scaffold that positions the functional groups in a specific three-dimensional arrangement, which is crucial for receptor binding and biological activity. The 4-fluorophenyl group enhances lipophilicity and may contribute to improved membrane permeability, while the aminoethyl sulfanyl moiety provides opportunities for hydrogen bonding and ionic interactions with biological targets.

Biological Activities

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly due to its ability to interact with specific cellular pathways involved in tumor growth and proliferation. Similar pyrrolidine-2,5-dione derivatives have demonstrated inhibitory effects on various cancer cell lines, indicating a possible role in cancer treatment strategies.

Anti-inflammatory Activity

N-substituted pyrrolidine-2,5-dione derivatives have shown promising anti-inflammatory properties in both in vitro and in vivo studies. Research by Aslam et al. reported the synthesis, in vitro, in vivo, and acute toxicity determination of N-substituted pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents . These compounds showed inhibition of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes, which are key targets in the inflammatory cascade.

Anticonvulsant Activity

Substituted pyrrolidine-2,5-diones have also demonstrated anticonvulsant properties, suggesting potential applications in the treatment of epilepsy and other seizure disorders. The specific structural features of 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione may contribute to its interaction with neuronal receptors or ion channels involved in seizure generation and propagation.

Enzyme Inhibition

Some pyrrolidine-2,5-dione derivatives have demonstrated inhibitory effects on various enzymes, including aromatase. For instance, Foster et al. reported that (aminophenyl)pyrrolidine-2,5-diones showed selective, competitive inhibition of the aromatase enzyme system . While the specific compound in this study differs from 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione, the structural similarities suggest a potential for similar enzymatic interactions.

Receptor Interactions

The compound may also interact with various receptors, potentially including those involved in pain and inflammation pathways. Research on receptor antagonists has shown that structural features similar to those present in 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione can contribute to specific receptor binding and modulation .

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione have been reported in the literature, providing a basis for comparative analysis:

This comparative analysis highlights the impact of structural modifications on biological activity. The presence of substituents at different positions of the pyrrolidine ring significantly affects the compound's inhibitory potency against target enzymes such as aromatase. These structure-activity relationships provide valuable insights for the rational design of more potent and selective derivatives of 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione.

Functional Group Contributions

The importance of specific functional groups in determining biological activity is evident from studies on related compounds. For instance, Foster et al. found that the primary amine moiety is crucial for potent inhibition of aromatase activity in (aminophenyl)pyrrolidine-2,5-diones . Unsubstituted phenylpyrrolidinediones were inactive, while 4-nitrophenyl derivatives exhibited weak, nonselective inhibition, emphasizing the significance of the amino group.

In the case of 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione, the aminoethyl sulfanyl side chain may contribute to specific interactions with biological targets, potentially enhancing the compound's selectivity and potency compared to other derivatives. The fluorine substituent on the phenyl ring is another important structural feature that can influence lipophilicity, metabolic stability, and target binding affinity.

Current Research and Future Directions

Recent Findings

Recent research in the field of substituted pyrrolidine-2,5-diones has focused on expanding their therapeutic potential beyond traditional applications. The multi-target approach, as exemplified by Aslam et al.'s work on anti-inflammatory agents, represents a significant advancement in the development of more effective therapeutic agents . This approach recognizes that complex diseases often involve multiple pathways and targets, necessitating compounds capable of modulating several biological processes simultaneously.

For 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione specifically, its structural features suggest potential for multi-target activity, particularly in the context of inflammatory and proliferative disorders. The compound's ability to interact with various biological targets makes it a promising candidate for further investigation and development.

Challenges and Opportunities

Despite the promising biological activities associated with 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione and related compounds, several challenges remain in their development as therapeutic agents. These include:

-

Optimization of selectivity to minimize off-target effects

-

Enhancement of pharmacokinetic properties to improve bioavailability and duration of action

-

Detailed elucidation of mechanism(s) of action to better predict efficacy and safety

These challenges also present opportunities for future research, particularly in the areas of structure-activity relationship studies, formulation development, and targeted delivery systems. Advanced computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, can facilitate the rational design of optimized derivatives with enhanced potency, selectivity, and drug-like properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume